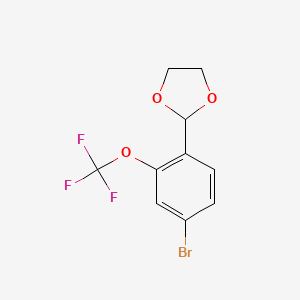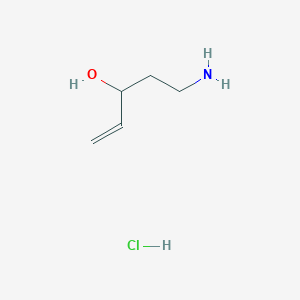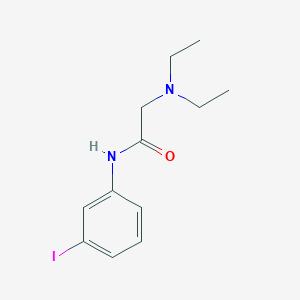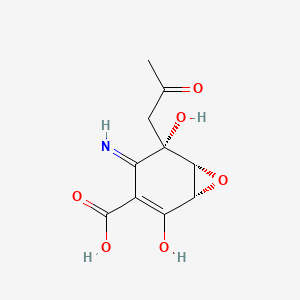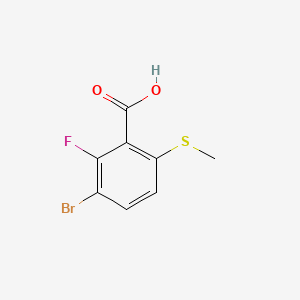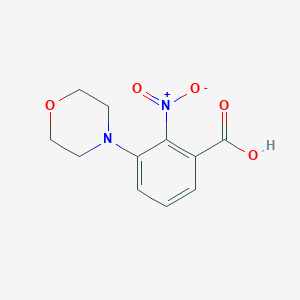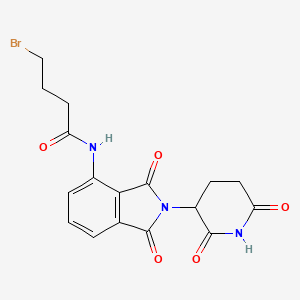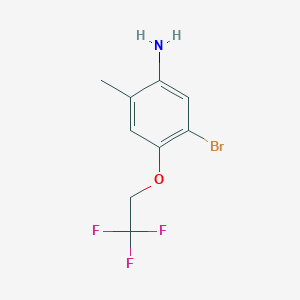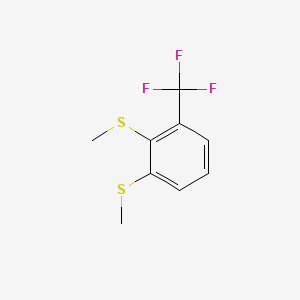
(3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is an organosulfur compound characterized by the presence of a trifluoromethyl group and two methylsulfane groups attached to a phenylene ring.
準備方法
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .
科学的研究の応用
Chemistry: In chemistry, (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds. It is also explored for its potential as an enzyme inhibitor and in the design of novel therapeutic agents .
Industry: In the industrial sector, (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is used in the production of high-performance materials, including polymers with enhanced thermal and mechanical properties .
作用機序
The mechanism by which (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
類似化合物との比較
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Trifluoromethylated radicals: Important intermediates in various chemical reactions.
Uniqueness: (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is unique due to its combination of trifluoromethyl and methylsulfane groups, which impart distinct chemical and physical properties.
特性
分子式 |
C9H9F3S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC名 |
1,2-bis(methylsulfanyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3S2/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12/h3-5H,1-2H3 |
InChIキー |
GJUHNAGJQFBOSZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


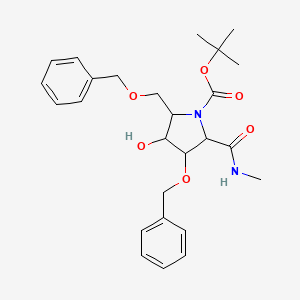
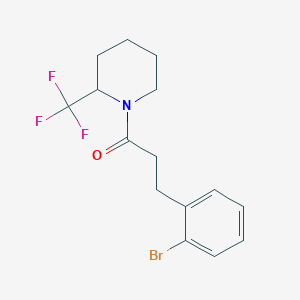
![Benzo[h]pentaphene](/img/structure/B14763217.png)
